Cas no 20282-39-7 (2,5-dimethyl-1-propyl-1H-pyrrole)

2,5-dimethyl-1-propyl-1H-pyrrole structure
20282-39-7 structure
Product Name:2,5-dimethyl-1-propyl-1H-pyrrole
Numero CAS:20282-39-7
MF:C9H15N
MW:137.222102403641
MDL:MFCD04618252
CID:269055
PubChem ID:527547
Update Time:2025-05-24

2,5-dimethyl-1-propyl-1H-pyrrole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole,2,5-dimethyl-1-propyl-
    • 2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
    • 2,5-dimethyl-1-propylpyrrole
    • 1-propyl-2,5-dimethyl-1H-pyrrole
    • 2,5-dimethyl-1-n-propyl-1H-pyrrole
    • 2,5-dimethyl-1-propyl-pyrrole
    • AC1LB1VY
    • AC1Q2XUM
    • CTK4E3754
    • DTXSID90335838
    • 2,5-Dimethyl-1-propyl-1H-pyrrole #
    • 1H-Pyrrole, 2,5-dimethyl-1-propyl-
    • SB62807
    • 20282-39-7
    • 2, 5-dimethyl-1-propylpyrrole
    • CXSJSHHYPARDPV-UHFFFAOYSA-N
    • EN300-06976
    • SCHEMBL11489950
    • Z55893003
    • AKOS000101174
    • 2,5-dimethyl-1-propyl-1H-pyrrole
    • MDL: MFCD04618252
    • Inchi: 1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3
    • Chiave InChI: CXSJSHHYPARDPV-UHFFFAOYSA-N
    • Sorrisi: N1(C(C)=CC=C1C)CCC

Proprietà calcolate

  • Massa esatta: 137.12055
  • Massa monoisotopica: 137.120449
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 90.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 4.9
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 0.9±0.1 g/cm3
  • Punto di fusione: NA
  • Punto di ebollizione: 205.1±9.0 °C at 760 mmHg
  • Punto di infiammabilità: 77.9°C
  • Indice di rifrazione: 1.483
  • PSA: 4.93
  • Pressione di vapore: 0.4±0.4 mmHg at 25°C

2,5-dimethyl-1-propyl-1H-pyrrole Informazioni sulla sicurezza

2,5-dimethyl-1-propyl-1H-pyrrole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D590733-50mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
50mg
$ 50.00 2022-06-05
TRC
D590733-100mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
100mg
$ 95.00 2022-06-05
TRC
D590733-500mg
2,5-dimethyl-1-propyl-1H-pyrrole
20282-39-7
500mg
$ 320.00 2022-06-05
Chemenu
CM514236-1g
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 97%
1g
$*** 2023-03-30
eNovation Chemicals LLC
D113991-1g
2,5-DIMETHYL-1-PROPYL-1H-PYRROLE
20282-39-7 95%
1g
$550 2025-02-20
A2B Chem LLC
AB04075-10g
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
10g
$1130.00 2024-04-20
A2B Chem LLC
AB04075-50mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
50mg
$77.00 2024-04-20
A2B Chem LLC
AB04075-100mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
100mg
$101.00 2024-04-20
A2B Chem LLC
AB04075-250mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
250mg
$128.00 2024-04-20
A2B Chem LLC
AB04075-500mg
2,5-Dimethyl-1-propyl-1H-pyrrole
20282-39-7 95%
500mg
$208.00 2024-04-20

2,5-dimethyl-1-propyl-1H-pyrrole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 4

Condizioni di reazione
1.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 6

Condizioni di reazione
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

2,5-dimethyl-1-propyl-1H-pyrrole Raw materials

2,5-dimethyl-1-propyl-1H-pyrrole Preparation Products

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd